molecular formula C18H14O3 B13815927 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione

1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione

Cat. No.: B13815927
M. Wt: 278.3 g/mol
InChI Key: HPUFRAUFTLFWSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a substituted benzaldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .

Industrial Production Methods

the principles of green chemistry and photochemistry, such as visible-light-mediated cycloaddition reactions, can be applied to develop more efficient and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., NaH) are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can have different biological and chemical properties .

Scientific Research Applications

1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through the modulation of oxidative stress and inhibition of specific enzymes. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of a fused furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

1,10-dimethyl-1,2-dihydronaphtho[2,3-e][1]benzofuran-4,5-dione

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-11-6-14-13(7-12(9)11)15-10(2)8-21-18(15)17(20)16(14)19/h3-7,10H,8H2,1-2H3

InChI Key

HPUFRAUFTLFWSC-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C3=CC4=C(C=CC=C4C=C3C(=O)C2=O)C

Origin of Product

United States

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